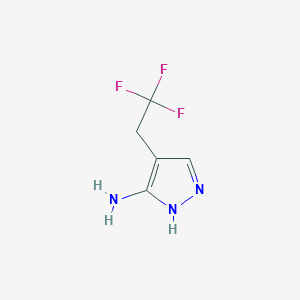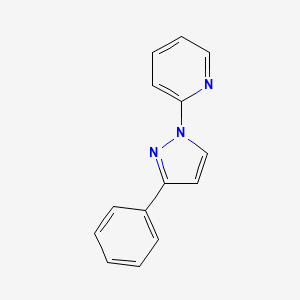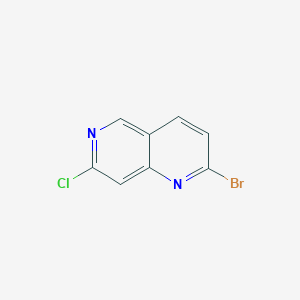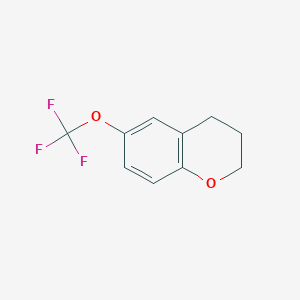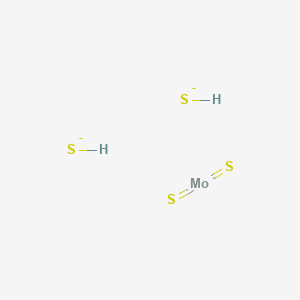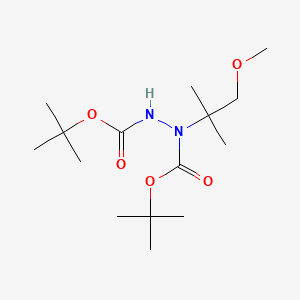
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H30N2O5 and a molecular weight of 318.41 g/mol . This compound is known for its unique structure, which includes a hydrazine core substituted with tert-butyl and methoxy groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate involves the reaction of hydrazine derivatives with tert-butyl esters under basic conditions . The reaction typically requires an ice bath to control the temperature and prevent side reactions. The mixture is stirred at room temperature for several hours, followed by solvent removal and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . This interaction can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl-1,2-hydrazodicarboxylate: Similar structure but lacks the methoxy group.
1-(1-Methoxy-2-propyl) acetate: Contains a methoxy group but differs in the overall structure and functional groups.
Uniqueness
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C15H30N2O5 |
|---|---|
Molecular Weight |
318.41 g/mol |
IUPAC Name |
tert-butyl N-(1-methoxy-2-methylpropan-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C15H30N2O5/c1-13(2,3)21-11(18)16-17(15(7,8)10-20-9)12(19)22-14(4,5)6/h10H2,1-9H3,(H,16,18) |
InChI Key |
RGCJAKZXSHCOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(C)(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
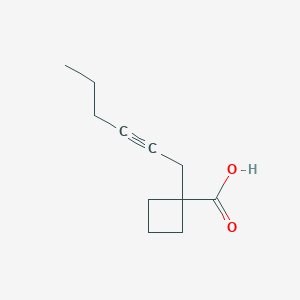
![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
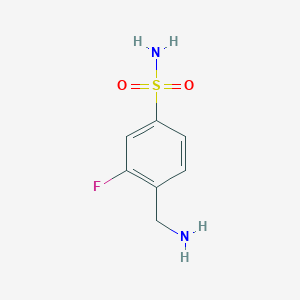
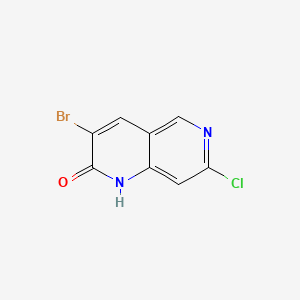
![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)
